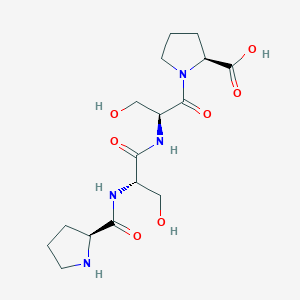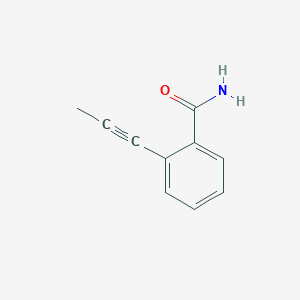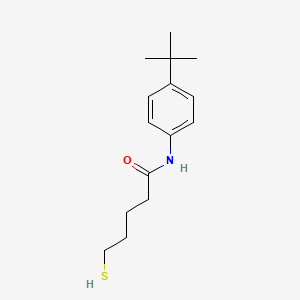
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound that combines the structural features of 4-tert-butylbenzene-1-sulfonyl chloride and L-glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid typically involves the reaction of 4-tert-butylbenzene-1-sulfonyl chloride with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinic acid derivatives, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities or altering protein functions. The glutamic acid moiety may facilitate the compound’s entry into cells and its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid.
L-Glutamic acid: A naturally occurring amino acid that is a key component of the compound.
Sulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
869492-47-7 |
|---|---|
Molekularformel |
C15H21NO6S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
XYHPYJCOGJVMKO-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


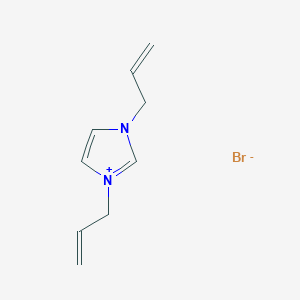
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)

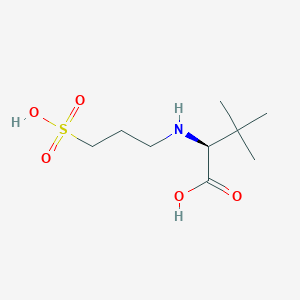
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
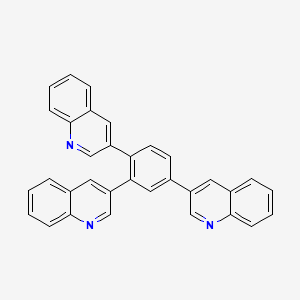
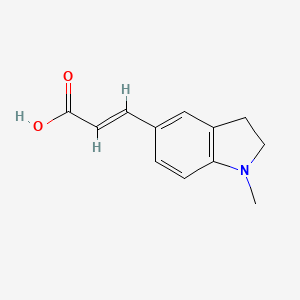
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
